Bienvenue dans la boutique en ligne BenchChem!

Roscovitine

Kinase Selectivity CDK Profiling Cell Cycle

Roscovitine (Seliciclib/CYC202) is a clinically validated, first-generation pan-CDK inhibitor with a unique selectivity profile (CDK1/2/5/7/9 IC50 160-700 nM; spares CDK4/6/8 >100 µM). Its well-documented kinase selectivity and extensive preclinical-to-clinical pharmacokinetic data enable robust PK/PD modeling and translational research. Choose Roscovitine for reproducible CDK inhibition studies and informed drug discovery decisions. Bulk quantities available with batch-specific CoA. Order now to advance your preclinical oncology pipeline.

Molecular Formula C19H26N6O
Molecular Weight 354.4 g/mol
CAS No. 186692-46-6
Cat. No. B1683857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoscovitine
CAS186692-46-6
Synonyms(2R)-2-((6-benzylamino-9-(propan-2-yl)-9h-purin-2-yl)amino)butan-1-ol
2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine
CYC 202
CYC-202
CYC202
R roscovitine
R-roscovitine
roscovitine
Selicicli
Molecular FormulaC19H26N6O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
InChIInChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1
InChIKeyBTIHMVBBUGXLCJ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Roscovitine (CAS 186692-46-6): A Well-Characterized Pan-CDK Inhibitor for Oncology and Cell Cycle Research


Roscovitine (also known as Seliciclib or CYC202) is a purine-based, cell-permeable small molecule that functions as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9 [1]. It is a first-generation pan-CDK inhibitor that has been extensively studied in preclinical models and has advanced to Phase I and II clinical trials for various cancers and other proliferative disorders [2]. Its well-documented kinase selectivity profile and established safety and pharmacokinetic data in both preclinical species and humans make it a foundational tool compound and a key reference point in the field of CDK inhibitor development .

The Risk of Generic Substitution with Roscovitine: Why Potency and Selectivity Variations Among Purine Analogs Demand Careful Selection


Although several purine-based CDK inhibitors exist, including olomoucine and purvalanol, direct substitution of roscovitine is not scientifically valid due to substantial differences in their CDK inhibitory profiles, off-target activity, and downstream cellular effects [1]. Roscovitine occupies a distinct position in this chemical series, exhibiting a unique combination of nanomolar potency against a specific subset of CDKs (CDK1/2/5/7/9) while sparing CDK4/6/8, a selectivity window that differs markedly from earlier (e.g., olomoucine) and later (e.g., CR8, BS-181) analogs [2]. Furthermore, its well-characterized pharmacokinetic profile and advanced clinical development status confer a level of translational relevance that is not matched by many structurally similar but preclinically limited compounds [3]. These critical quantitative distinctions necessitate precise compound selection for reproducible experimental outcomes and informed go/no-go decisions in drug discovery pipelines.

Quantitative Differentiation of Roscovitine: A Head-to-Head Comparison with Key CDK Inhibitor Analogs and Standards


CDK Inhibition Selectivity Profile: Roscovitine vs. Olomoucine and Purvalanol A

Roscovitine demonstrates a distinct selectivity and potency profile compared to the structurally related purine analogs olomoucine and purvalanol A. In a comparative in vitro kinase assay panel, roscovitine exhibits nanomolar IC50 values against CDK1, CDK2, and CDK5, which are approximately 10-fold more potent than olomoucine against CDK1 and CDK5 [1]. While purvalanol A is more potent against CDK1 (IC50 = 4 nM), it also shows broader activity against CDK4 (IC50 = 850 nM), a feature roscovitine lacks (IC50 >100 µM) [2].

Kinase Selectivity CDK Profiling Cell Cycle

Comparative Kinase Profiling: Roscovitine Exhibits a Narrower Spectrum than Flavopiridol and Dinaciclib

In a comparative analysis of pan-CDK inhibitors, roscovitine displays a more restricted target profile compared to the first-generation inhibitor flavopiridol and the second-generation inhibitor dinaciclib. While flavopiridol potently inhibits CDK9 (IC50 = 6 nM) and CDK4 (IC50 = 100 nM) and dinaciclib exhibits single-digit nanomolar potency across CDK1/2/5/9, roscovitine's potency is concentrated in the 100-700 nM range against CDK1/2/5/7/9 and it shows negligible activity against CDK4/6/8 (>100 µM) [1]. This selectivity profile is advantageous for dissecting specific CDK-dependent pathways without broad transcriptional interference [2].

Kinase Inhibitor Selectivity Pan-CDK Inhibitor Off-Target Effects

In Vivo Pharmacokinetics: Roscovitine Demonstrates Extensive Tissue Distribution and Short Half-Life in Rats

A study in Sprague-Dawley rats (n=3 per time point) following a single intravenous dose of 25 mg/kg roscovitine revealed rapid clearance from circulation (elimination half-life <30 min) and extensive distribution into tissues including brain (achieving 30% of plasma concentration) [1]. This rapid elimination profile is a key differentiator from longer-acting CDK inhibitors and necessitates careful consideration of dosing regimens in preclinical studies.

Pharmacokinetics Tissue Distribution ADME

Cellular Activity: Roscovitine Induces Apoptosis in Cancer Cells with Potency Differentiating from Cisplatin

In a comparative study on MCF-7 human breast cancer cells, roscovitine demonstrated a more pronounced anti-proliferative effect than the standard chemotherapeutic agent cisplatin [1]. Treatment with roscovitine led to a strong accumulation of cells in the G2/M phase and a robust upregulation of the tumor suppressor p53, indicating a distinct mechanism of action that differs from the DNA-damaging effects of cisplatin [2].

Apoptosis Cancer Cell Biology Combination Therapy

Clinical Development Status: Roscovitine (Seliciclib) is a Phase 2-Investigated Oral Agent with Defined Human Pharmacokinetics

Roscovitine (Seliciclib) has been evaluated in multiple Phase I and II clinical trials in patients with advanced malignancies, establishing its safety profile, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) for oral administration [1]. A Phase I study established an MTD of 1250 mg twice daily for 5 days every 3 weeks and an RP2D of 1600 mg twice daily for 3 days every 2 weeks [2]. This clinical validation distinguishes roscovitine from many pre-clinical purine analogs like CR8 or BS-181, which lack equivalent human data and are therefore less directly translatable to clinical development programs.

Clinical Trial Pharmacokinetics Translational Research

Binding Mode: Crystal Structure of Roscovitine with CDK2 Confirms a Unique Purine Scaffold Interaction

The co-crystal structure of roscovitine bound to the ATP-binding pocket of CDK2 has been solved, providing atomic-level insight into its binding mode and explaining its selectivity profile [1]. This structural information reveals that roscovitine, like other purine-based inhibitors, binds in a different orientation than ATP, making specific contacts with residues outside the canonical adenine pocket [2]. This structural data is a valuable resource for structure-based drug design and for understanding the differential binding of related analogs like CR8, which adopts an essentially identical pose [3].

Structural Biology X-ray Crystallography Drug Design

Roscovitine in Practice: Defined Research and Development Applications Leveraging Its Unique Profile


Benchmarking Novel CDK Inhibitor Candidates in Translational Oncology

Roscovitine serves as an essential reference compound in preclinical oncology programs. Its well-documented kinase selectivity profile (IC50 values ranging from 160-700 nM against CDK1/2/5/7/9, and >100 µM against CDK4/6/8) provides a quantitative baseline for evaluating the potency and selectivity of new chemical entities. This is particularly valuable when assessing second-generation purine analogs or novel chemical series targeting the same kinase panel [1].

Investigating Cell Cycle Checkpoints and Apoptosis in Cancer Cell Models

Given its ability to induce a potent G2/M arrest and subsequent apoptosis in various cancer cell lines, roscovitine is a preferred tool for dissecting CDK-dependent cell cycle regulation. Its distinct mechanism of action, as demonstrated by stronger anti-proliferative effects compared to cisplatin in MCF-7 breast cancer cells, makes it ideal for studying non-genotoxic cell death pathways and for exploring synergistic effects in combination therapy studies [2].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with Clinical Context

The extensive preclinical and clinical pharmacokinetic data available for roscovitine—including its short half-life (<30 min in rats) and established oral dosing regimens in humans—enables robust PK/PD modeling [3]. Researchers can use these data to correlate in vitro potency with in vivo target engagement, design optimal dosing schedules for animal studies, and bridge findings to clinical scenarios, leveraging the compound's unique position as a clinically validated, orally bioavailable CDK inhibitor [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roscovitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.